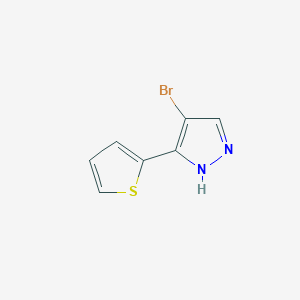

4-Bromo-5-(2-thienyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-thiophen-2-yl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-5-4-9-10-7(5)6-2-1-3-11-6/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIZNLHXPPDDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 5 2 Thienyl 1h Pyrazole and Its Structural Analogs

Established Synthetic Pathways for Pyrazole (B372694) Derivatives

The pyrazole core is a fundamental scaffold in medicinal and agrochemical research. nih.govnih.govresearchgate.net Its synthesis has been a subject of extensive study, leading to several robust and versatile methods. These strategies generally involve the formation of the five-membered ring from acyclic precursors.

Cyclocondensation Reactions with Carbonyl Systems

The most classical and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govbeilstein-journals.orgnih.gov This reaction serves as a primary route to a wide array of substituted pyrazoles. The reaction's versatility allows for the use of various substituted hydrazines and dicarbonyl compounds, enabling the introduction of desired functionalities directly into the pyrazole ring. nih.gov

The process begins with the reaction of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl system to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. nih.govresearchgate.net The regioselectivity of the reaction, which determines the final substitution pattern (e.g., which nitrogen atom of an unsymmetrical hydrazine becomes N1), can be influenced by the reaction conditions and the steric and electronic properties of the substituents on both reactants. nih.govnih.gov Modifications to this classic approach include the use of α,β-unsaturated ketones, which first react with hydrazine to form pyrazolines that are subsequently oxidized to pyrazoles. nih.govnih.gov

Catalysts such as mineral acids (H₂SO₄), Lewis acids, and solid-supported acids like silica-supported sulfuric acid can be employed to improve reaction efficiency and yield. nih.govjmcs.org.mx

1,3-Dipolar Cycloaddition Approaches

A powerful alternative for constructing the pyrazole ring is through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated molecule like an alkyne or an alkene. beilstein-journals.orgmdpi.com For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds and nitrilimines. beilstein-journals.orgacs.org

Diazo compounds, which can be generated in situ from precursors like N-tosylhydrazones to avoid handling these potentially hazardous reagents, react with alkynes to form pyrazoles directly. acs.orgacs.orgorganic-chemistry.org The reaction with alkenes yields pyrazolines, which can then be oxidized to pyrazoles. iiardjournals.orgimist.ma This approach offers a high degree of regioselectivity, which is often controlled by the electronic nature of the substituents on both the diazo compound and the dipolarophile. acs.org

Nitrilimines, typically generated in situ from hydrazonoyl halides, also undergo cycloaddition with alkynes to afford pyrazoles. nih.gov These cycloaddition strategies are highly valued for their ability to create complex pyrazole structures under mild conditions. acs.org

Multicomponent Reaction Strategies for Substituted Pyrazoles

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.orgmdpi.com These reactions streamline synthetic processes by reducing the number of purification steps, saving time, and minimizing waste. nih.govjmcs.org.mx

For pyrazole synthesis, a common MCR approach involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org This strategy often builds upon the principles of Knorr synthesis but generates the necessary 1,3-dicarbonyl precursor in situ. For instance, a Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound can precede the cyclization with hydrazine. nih.gov Another variation involves the combination of 1,3-diketones, arylhydrazines, and a brominating agent in a single pot to directly yield 4-bromopyrazoles. jmcs.org.mxresearchgate.net The use of catalysts, such as Yb(PFO)₃ or taurine, can enhance the efficiency and scope of these reactions. beilstein-journals.orgrsc.org

Targeted Synthesis of 4-Bromopyrazoles

The introduction of a bromine atom at the C4 position of the pyrazole ring is a key step in synthesizing the target compound. This is typically achieved either by direct bromination of a pre-formed pyrazole or through a one-pot synthesis that incorporates the bromination step.

Direct bromination of a pyrazole can be accomplished using various brominating agents. jmcs.org.mx N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and high selectivity for the electron-rich C4 position of the pyrazole ring. jmcs.org.mxresearchgate.net Elemental bromine (Br₂) can also be employed. guidechem.com

Alternatively, one-pot syntheses have been developed that combine pyrazole formation and bromination. For example, a mixture of a 1,3-diketone and an arylhydrazine can be treated with N-bromosaccharin in the presence of a silica-supported sulfuric acid catalyst under solvent-free conditions. jmcs.org.mxresearchgate.net This method provides direct access to 4-bromopyrazole derivatives in high yields and with excellent regioselectivity. researchgate.net Another modern approach involves an electrocatalytic "one-pot" reaction where a hydrazine, a 1,3-diketone, and a bromine source react under electrolysis to first form the pyrazole ring, which is then brominated. guidechem.com

Introduction of Thienyl Moieties onto Pyrazole Scaffolds

To synthesize 4-Bromo-5-(2-thienyl)-1H-pyrazole, a thiophene (B33073) ring must be attached to the C5 position of the pyrazole. This can be achieved in two primary ways: by using a thiophene-containing building block during the initial ring formation or by attaching the thiophene ring to a pre-existing pyrazole scaffold via a cross-coupling reaction.

In the first approach, a precursor such as a 1-(2-thienyl)-substituted 1,3-diketone can be reacted with hydrazine in a Knorr-type cyclocondensation. nih.govthieme-connect.de Similarly, a chalcone (B49325) bearing a thienyl group can react with a hydrazine to form the corresponding thienyl-substituted pyrazole. nih.gov This method incorporates the thienyl moiety from the outset.

The second, more versatile approach involves transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly effective for this purpose. nih.govnih.gov This reaction would involve coupling a 4,5-dihalopyrazole (e.g., 4-bromo-5-iodopyrazole) with 2-thienylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. nih.gov The differential reactivity of the halogen atoms can often be exploited to achieve selective coupling at the desired position.

Advanced Synthetic Transformations Applicable to this compound

The bromine atom in this compound is a valuable synthetic handle for further functionalization of the molecule. It serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the C4 position.

The Suzuki-Miyaura cross-coupling reaction is a premier tool for this purpose, enabling the formation of carbon-carbon bonds. nih.govmdpi.com By reacting this compound with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base, a diverse library of 4-aryl-5-(2-thienyl)-1H-pyrazoles can be synthesized. nih.govnih.gov This reaction is known for its broad substrate scope and tolerance of numerous functional groups. nih.gov Other cross-coupling reactions such as the Heck, Stille, Sonogashira, and Negishi reactions also represent viable pathways for modifying the C4 position, further highlighting the synthetic utility of the bromo-substituent. jmcs.org.mx

Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling)

Transition-metal-catalyzed reactions are powerful tools for creating carbon-carbon bonds, and they are instrumental in the synthesis and functionalization of pyrazoles. researchgate.netnih.govrsc.org These methods offer a direct way to introduce various substituents onto the pyrazole core, often with high efficiency and regioselectivity. researchgate.netrsc.org

One of the most prominent examples is the Sonogashira coupling, a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net This reaction has proven to be a key step in constructing complex heterocyclic systems. tandfonline.com For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) using a PdCl2(PPh3)2/CuI catalyst system in the presence of a base like triethylamine (B128534) (Et3N) and a solvent such as dimethylformamide (DMF). tandfonline.comtandfonline.com This specific coupling occurs at the more reactive iodo-substituted position, yielding 4-(phenylethynyl)pyrazoles in good yields. tandfonline.com These intermediates can then undergo further cyclization reactions to form fused heterocyclic systems like thieno[2,3-c]pyrazoles. tandfonline.comtandfonline.com

The Sonogashira reaction's utility extends to the synthesis of pyrazoles themselves. A one-pot cascade Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones has been developed, providing an efficient route to polysubstituted pyrazoles. rsc.orgrsc.org This method demonstrates good functional group tolerance, allowing for the synthesis of even bioactive trifluoromethyl-substituted pyrazoles. rsc.orgrsc.org

Beyond Sonogashira coupling, other transition-metal-catalyzed C-H functionalization reactions have emerged as a powerful strategy. researchgate.netnih.govrsc.org These reactions avoid the need for pre-functionalized pyrazoles, allowing for the direct formation of C-C or C-heteroatom bonds on the pyrazole ring in a single step. researchgate.netnih.govrsc.org The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring or by directing groups attached to it. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | 1,3-Disubstituted-5-chloro-4-iodopyrazole, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-(Phenylethynyl)pyrazole |

| Cascade Sonogashira/Cyclization | N-Propargyl sulfonylhydrazones, Aryl halides | Pd(II)/Cu(I) catalyst | Polysubstituted pyrazoles |

| C-H Arylation | Pyrazole, Aryl halide | Transition metal catalyst (e.g., Palladium) | Arylated pyrazole |

Halogenation Procedures (e.g., Bromination with N-Bromosuccinimide)

Halogenated pyrazoles are crucial intermediates in organic synthesis, serving as precursors for a variety of cross-coupling reactions to introduce further functional groups. beilstein-archives.org A common and effective method for the halogenation of pyrazoles is the use of N-halosuccinimides, such as N-bromosuccinimide (NBS) for bromination. beilstein-archives.orgresearchgate.net

The reaction of pyrazoles with NBS typically proceeds under mild conditions and provides high yields of 4-halopyrazoles. researchgate.net This method is often performed in solvents like carbon tetrachloride (CCl4) or even water, and it generally does not require a catalyst. researchgate.net The high regioselectivity for the C4 position is a notable feature of this reaction. researchgate.net

For instance, the bromination of 3,5-dimethylpyrazole (B48361) with a stoichiometric amount of NBS in carbon tetrachloride at room temperature yields the corresponding 4-bromo-3,5-dimethylpyrazole. researchgate.net Similarly, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NBS in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature has been developed as a metal-free protocol to synthesize 4-halogenated pyrazole derivatives. beilstein-archives.org

The reactivity of NBS can be enhanced through various means. One approach involves photochemical bromination. nih.gov For example, N-substituted 3-methyl-2-pyrazolin-5-ones can be photochemically brominated using NBS in chloroform. nih.gov Another strategy employs visible-light photoredox catalysis with an organic dye like erythrosine B to increase the electrophilicity of NBS, allowing for the bromination of a variety of arenes and heteroarenes under mild conditions. acs.org Furthermore, the use of lactic acid derivatives as halogen bond acceptors with NBS has been shown to enhance the rate of aromatic bromination. nsf.gov

Table 2: Bromination of Pyrazole Derivatives with NBS

| Starting Material | Reagents and Conditions | Product |

| 3,5-Dimethylpyrazole | NBS, CCl₄, room temperature | 4-Bromo-3,5-dimethylpyrazole |

| 3-Aryl-1H-pyrazol-5-amines | NBS, DMSO, room temperature | 4-Bromo-3-aryl-1H-pyrazol-5-amines |

| N-Substituted 3-methyl-2-pyrazolin-5-one | NBS, Chloroform, photolysis | Brominated pyrazolinone derivatives |

| Arenes/Heteroarenes | NBS, Erythrosine B, visible light | Brominated arenes/heteroarenes |

| Arenes | NBS, Mandelic acid (catalytic), aqueous conditions | Brominated arenes |

Eco-Friendly and Sustainable Synthesis Techniques for Pyrazoles

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for the synthesis of pyrazole derivatives, aiming to minimize the use of hazardous reagents and solvents. nih.govresearchgate.net These eco-friendly techniques often lead to high yields, are operationally simple, and are more atom-economical. nih.gov

A prominent green approach is the use of alternative energy sources like microwave irradiation and ultrasonication. researchgate.nettandfonline.comnih.gov Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve yields in the preparation of pyrazole derivatives. tandfonline.com Similarly, ultrasound irradiation has been employed for the synthesis of pyrazoles, often in aqueous media. tandfonline.com

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and readily available. researchgate.nettandfonline.com Several methods for pyrazole synthesis have been adapted to aqueous conditions. For instance, the condensation of 1,3-diketones with hydrazines can be carried out in water using a catalyst like Amberlyst-70. tandfonline.com

Solvent-free reactions and the use of recyclable catalysts are other important aspects of sustainable synthesis. researchgate.netrsc.org Ball milling, a mechanochemical method, allows for the synthesis of N-acyl pyrazoles in the absence of a solvent, with high yields and reproducibility. nih.govrsc.org Magnetically recoverable nanocatalysts have also been developed, which can be easily separated from the reaction mixture using an external magnet and reused multiple times. tandfonline.comjk-sci.com

Multicomponent reactions (MCRs) are another green strategy, as they combine multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and waste generation. researchgate.nettandfonline.com One-pot synthesis of pyrazoles using heterogeneous nickel-based catalysts for the condensation of hydrazines, ketones, and aldehydes at room temperature exemplifies this approach. researchgate.net

Table 3: Overview of Eco-Friendly Pyrazole Synthesis Methods

| Technique | Key Features | Example |

| Microwave-assisted synthesis | Reduced reaction times, improved yields | Synthesis of pyrazoles from 1,3-diketones and hydrazines. tandfonline.com |

| Ultrasound irradiation | Use of aqueous media, efficient reactions | Synthesis of pyrano[2,3-c]pyrazole derivatives. researchgate.net |

| Aqueous synthesis | Use of water as a green solvent | Condensation of 1,3-diketones and hydrazines with a solid acid catalyst. tandfonline.com |

| Ball milling | Solvent-free conditions, high reproducibility | Synthesis of N-acyl pyrazoles from carbohydrazides and 1,3-diketones. nih.govrsc.org |

| Magnetically recoverable catalysts | Easy separation and reuse of the catalyst | One-pot synthesis of pyrazoles using magnetic nano-[CoFe₂O₄] catalyst. researchgate.net |

| Multicomponent reactions | One-pot synthesis, atom economy | Condensation of hydrazines, ketones, and aldehydes with a heterogeneous catalyst. researchgate.net |

Elucidation of Reaction Mechanisms in the Synthesis of Related Pyrazoles

Understanding the reaction mechanisms involved in pyrazole synthesis is crucial for optimizing reaction conditions and designing new synthetic routes. The classical Knorr pyrazole synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. jk-sci.comjetir.org The mechanism proceeds through the initial attack of the hydrazine on one of the carbonyl groups to form an imine, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to a cyclized intermediate that then dehydrates to form the pyrazole ring. jk-sci.com The reaction is typically catalyzed by an acid. jk-sci.com

In transition-metal-catalyzed reactions, the mechanism is often more complex. For instance, in the palladium-catalyzed C-H functionalization of pyrazoles, the N2 nitrogen of the pyrazole ring can act as a directing group, facilitating the C-H activation at a specific position. researchgate.net

Mechanistic studies of pyrazole formation through less common routes have also been conducted. One such study investigated the formation of pyrazoles via the oxidation-induced N-N bond coupling of diazatitanacycles. rsc.org This research revealed that in oxidations using TEMPO, the initial oxidation step is rate-limiting, and the coordination of TEMPO to the titanium center is critical for the reaction to proceed. rsc.org

The mechanism for the formation of pyrazoles from 2-acylaziridines and hydrazine-CO2 salts involves an acid-catalyzed intramolecular opening of the aziridine (B145994) ring, followed by the elimination of benzylamine. researchgate.net

In the context of halogenation, the reaction of pyrazoles with N-halosuccinimides is generally considered an electrophilic aromatic substitution, where the halogen atom of the N-halosuccinimide acts as the electrophile. researchgate.net The high electron density at the C4 position of the pyrazole ring makes it susceptible to electrophilic attack. pharmaguideline.com

The study of reaction mechanisms often involves a combination of experimental techniques, such as kinetic studies and the isolation of intermediates, as well as computational methods to model reaction pathways and transition states. nih.gov

Computational and Theoretical Studies on 4 Bromo 5 2 Thienyl 1h Pyrazole and Analogous Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. By calculating the electron density, DFT can provide accurate information about a molecule's geometry, electronic structure, and vibrational modes.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), are employed to determine bond lengths, bond angles, and dihedral angles. In analogous systems like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, studies have shown that the molecule tends to adopt a planar conformation, where all atoms lie in the same plane. This planarity is often stabilized by intramolecular interactions and the conjugated π-systems of the aromatic rings. It is highly probable that 4-Bromo-5-(2-thienyl)-1H-pyrazole would also exhibit a largely planar structure, allowing for efficient electronic communication between the pyrazole and thiophene (B33073) rings.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Analogous System (3-(2-furyl)-1H-pyrazole-5-carboxylic acid) (Note: Data is for an analogous compound and serves as a predictive model)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyrazole) | 1.39 - 1.41 | 105 - 110 | ~0 |

| C-N (pyrazole) | 1.33 - 1.37 | 108 - 112 | ~0 |

| N-N (pyrazole) | 1.35 | 104 - 106 | ~0 |

| C-C (thiophene) | 1.37 - 1.43 | 111 - 113 | ~0 |

| C-S (thiophene) | 1.72 | 92 | ~0 |

| C-Br | ~1.88 | - | - |

Vibrational Frequency Calculations and Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions. For pyrazole and thiophene derivatives, characteristic vibrational frequencies have been extensively studied.

For a molecule like this compound, the calculated vibrational spectrum would be expected to show distinct peaks corresponding to the stretching and bending of C-H, C-N, N-H, C=C, and C-S bonds. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum. Comparing the theoretically calculated frequencies with experimental data for related compounds helps to validate the computational model and provides a detailed understanding of the molecule's dynamics.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Analogous Thiophene-Pyrazole Systems (Note: Data is for analogous compounds and serves as a predictive model)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (pyrazole) | Stretching | 3400 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (ring) | Stretching | 1400 - 1600 |

| C-N (ring) | Stretching | 1200 - 1350 |

| C-S (thiophene) | Stretching | 600 - 750 |

| C-Br | Stretching | 500 - 650 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

In studies of analogous pyrazolyl-thiazole derivatives of thiophene, it has been observed that the nature and position of substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO may be distributed across the pyrazole ring and the electron-withdrawing bromine atom. The energy gap would be a key parameter in determining its potential use in electronic applications, as it relates to the energy required for electron transfer.

Table 3: Predicted Frontier Molecular Orbital Energies and Gap for a Representative Analogous System (Note: Data is for an analogous compound and serves as a predictive model)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -2.0 to -1.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. The MEP surface illustrates regions of positive and negative electrostatic potential. Nucleophilic attack is likely to occur at regions of positive potential (electron-deficient), while electrophilic attack is favored at regions of negative potential (electron-rich).

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the sulfur atom of the thiophene ring, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atom attached to the pyrazole nitrogen (N-H) would exhibit a positive potential, making it a potential site for nucleophilic interaction or hydrogen bonding. The bromine atom would also contribute to the electrostatic potential landscape, influencing the molecule's interaction with other species.

Atomic Charge Distribution Analysis

Analysis of the atomic charges provides a quantitative measure of the electron distribution within a molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This information is crucial for understanding the molecule's polarity and its electrostatic interactions.

In this compound, the nitrogen and sulfur atoms are expected to carry negative partial charges, while the carbon atoms bonded to them will have positive charges. The bromine atom, being highly electronegative, will also have a significant negative charge. This charge distribution is fundamental to understanding the molecule's dipole moment and its solubility in various solvents.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to predict their optical properties, such as their UV-Vis absorption spectra. By calculating the energies of electronic transitions, TD-DFT can provide insights into the color and photophysical behavior of a compound.

For this compound, TD-DFT calculations would likely predict strong absorption in the UV region, corresponding to π-π* transitions within the conjugated system formed by the pyrazole and thiophene rings. The position and intensity of the absorption maxima would be influenced by the solvent environment and the specific electronic transitions involved. Such studies are critical for evaluating the potential of this compound in applications such as organic light-emitting diodes (OLEDs) or as a component in photosensitizers.

Table 4: Predicted Optical Properties for a Representative Analogous System (Note: Data is for an analogous compound and serves as a predictive model)

| Property | Predicted Value |

| Maximum Absorption Wavelength (λmax) | 280 - 320 nm |

| Main Electronic Transition | π -> π* |

| Oscillator Strength | > 0.1 |

pKa Prediction and Reactivity Descriptors

The prediction of acid dissociation constants (pKa) and the calculation of quantum chemical reactivity descriptors are fundamental to understanding a molecule's behavior in different chemical environments, including physiological systems.

pKa Prediction: The pKa value is a measure of a compound's acidity or basicity and is critical for predicting its ionization state at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. Computational methods, often leveraging density functional theory (DFT), are employed to calculate the energies of the protonated and deprotonated forms of a molecule to predict its pKa. No specific pKa prediction studies for this compound have been identified.

Reactivity Descriptors: Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net These descriptors include:

HOMO-LUMO Energy Gap (ΔE): A larger energy gap implies higher stability and lower reactivity.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electronegativity (χ): Describes the power of an atom or molecule to attract electrons.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from an equilibrium system.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons.

While detailed theoretical analyses and calculations of these descriptors are available for various other pyrazole derivatives, specific values for this compound are not present in the reviewed literature. researchgate.net

Molecular Docking Studies (for interaction prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.

The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with key amino acid residues in the receptor's active site.

Numerous studies have reported molecular docking analyses for a wide range of pyrazole-containing compounds against various therapeutic targets, including:

BRAFV600E kinase for anticancer activity. researchgate.net

Cyclooxygenase (COX) enzymes for anti-inflammatory effects. researchgate.net

Cyclin-dependent kinase 2 (CDK-2) for antitumor applications. semanticscholar.org

These studies demonstrate the utility of pyrazole scaffolds in designing targeted inhibitors. However, no specific molecular docking studies featuring this compound as the ligand to predict its interaction with any biological target were found in the available literature.

Investigation of Non Clinical Biological Activities of 4 Bromo 5 2 Thienyl 1h Pyrazole Derivatives

Anti-inflammatory Activity

Pyrazole (B372694) derivatives are noted for their anti-inflammatory properties. researchgate.net The core pyrazole structure is present in commercially available anti-inflammatory drugs, highlighting its importance in this therapeutic area. nih.gov Research into novel pyrazole derivatives continues to explore their potential to treat various inflammatory conditions. nih.gov

In Vivo Models for Inflammation Assessment (e.g., Cotton Pellet-Induced Granuloma, Carrageenan-Induced Edema)

The anti-inflammatory effects of pyrazole derivatives have been evaluated using established in vivo models that represent different phases of inflammation.

Cotton Pellet-Induced Granuloma: This model is used to assess the transudative, exudative, and proliferative stages of subacute and chronic inflammation. nih.govnih.gov In a study involving a series of 1H-pyrazolyl derivatives, the compound 3-(5-Bromo-2-thienyl)-4-[1-phenylthiocarbamoyl-3-(4-methylphenyl)-2-pyrazolin-5-yl]-1-phenyl-1H-pyrazole was tested for its anti-inflammatory activity using the cotton pellet-induced granuloma model in rats and was found to be potent. nih.gov Other pyrazolyl derivatives have also shown significant activity in this model, comparable to the standard drug indomethacin, by reducing the weight of the granuloma tissue formed around the implanted cotton pellets. nih.govnih.gov This reduction in granuloma weight indicates an inhibitory effect on the proliferative phase of inflammation. uobaghdad.edu.iq

Carrageenan-Induced Edema: The carrageenan-induced paw edema model in rodents is a standard for evaluating acute inflammation. nih.gov The inflammatory response in this model is biphasic. The initial phase involves the release of histamine (B1213489) and serotonin, while the second, later phase is mediated by prostaglandins, bradykinin, and other factors. researchgate.net Numerous studies have demonstrated the efficacy of pyrazole derivatives in this model. For instance, a new pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039), was shown to reduce carrageenan-induced paw edema and cell migration in mice. nih.gov Similarly, other novel pyrazole compounds have shown a dose-dependent reduction in paw edema, with effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and indomethacin. nih.govnih.govresearchgate.net

| Derivative Type | In Vivo Model | Observed Effect | Reference |

|---|---|---|---|

| 3-(5-Bromo-2-thienyl)-1H-pyrazolyl derivative | Cotton Pellet-Induced Granuloma | Potent anti-inflammatory activity. | nih.gov |

| 1H-Pyrazolyl derivatives | Cotton Pellet-Induced Granuloma | Activity comparable to indomethacin. | nih.gov |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Carrageenan-Induced Paw Edema | Reduces edema and cell migration. | nih.gov |

| Newly synthesized pyrazole derivatives | Carrageenan-Induced Paw Edema | Significant decrease in inflammatory response. | nih.gov |

Antimicrobial and Antifungal Potential

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. rsc.org Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov

In Vitro Evaluation Against Bacterial Strains (e.g., Bacillus coccus, Bacillus subtilis, E. coli, MTB strain H37Rv)

Derivatives of pyrazole have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria.

Bacillus subtilis : Several studies have reported the activity of pyrazole derivatives against Bacillus subtilis. One hybrid compound demonstrated potent growth inhibition with a Minimum Inhibitory Concentration (MIC) value of 4 μg/ml. nih.gov Other series of pyrazole derivatives have also shown promising results against this Gram-positive bacterium. nih.gov

Escherichia coli : As a representative Gram-negative bacterium, E. coli is a common target in antimicrobial screening. A novel pyrazole derivative showed exceptional activity against E. coli, with an MIC of 0.25 μg/mL, which was superior to the standard drug ciprofloxacin. nih.gov Other research has confirmed the efficacy of various pyrazole-based compounds against E. coli and other Gram-negative bacteria. nih.govnih.govnih.gov

MTB strain H37Rv : Certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been screened for their anti-tubercular properties against Mycobacterium tuberculosis (MTB) strain H37Rv, showing activity when compared to the standard drug rifampin. nih.gov

| Derivative Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Pyrazole-Thiophene Hybrid | Bacillus subtilis | MIC: 4 μg/ml | nih.gov |

| Novel Pyrazole Derivative (Compound 3) | Escherichia coli | MIC: 0.25 μg/mL | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | MTB strain H37Rv | Screened for anti-tubercular activity. | nih.gov |

| Pyrazolyl derivatives | E. coli | Appreciable antibacterial activity. | nih.gov |

| Pyrazole containing thiophene-3-carboxylate (Compound 7b) | E. coli | MIC: 0.22 - 0.25 μg/mL | nih.gov |

In Vitro Evaluation Against Fungal Strains (e.g., Candida tropicalis, Candida parapsilosis, Candida albicans)

Fungal infections, particularly those caused by Candida species, pose a significant health challenge, necessitating the development of new antifungal agents. researchgate.net Pyrazole derivatives have shown considerable promise in this area.

A study focusing on the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole demonstrated its antifungal potential against several Candida strains. researchgate.netveterinaria.org The compound exhibited moderate, selective antifungal activity with inhibitory effects observed at concentrations ranging from 25 to 50 μg/mL against Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.netveterinaria.org Other research has also highlighted the effectiveness of different pyrazole derivatives against C. albicans and other fungi, with some compounds showing activity comparable to or better than standard antifungal drugs like clotrimazole (B1669251) and ketoconazole. nih.govnih.govnih.govnih.gov

| Derivative Type | Fungal Strain | Activity/Result (MIC) | Reference |

|---|---|---|---|

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida tropicalis | Inhibitory effects at 25-50 μg/mL | researchgate.netveterinaria.org |

| Candida parapsilosis | Inhibitory effects at 25-50 μg/mL | researchgate.netveterinaria.org | |

| Candida albicans | Inhibitory effects at 25-50 μg/mL | researchgate.netveterinaria.org | |

| Novel Pyrazole Derivative (Compound 2) | Aspergillus niger | 1 μg/mL | nih.gov |

| Pyrazole containing thiophene-3-carboxylate (Compound 7b) | Candida albicans | 0.22 - 0.25 μg/mL | nih.gov |

Antiviral Activity

The pyrazole scaffold is recognized for its significant potential in the development of antiviral agents targeting a wide range of pathogens. nih.govnih.gov Research has explored the efficacy of pyrazole derivatives against various RNA and DNA viruses.

Synthesized pyrazole derivatives have been evaluated for their antiviral activity against a broad panel of viruses. nih.gov For example, new 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives were tested for their effects on Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV). frontiersin.org Other studies have investigated hydroxyquinoline-pyrazole candidates as potential agents against coronaviruses, including SARS-CoV-2 and MERS-CoV, with results showing promising antiviral activity and selectivity. rsc.org Furthermore, pyrazole derivatives have been assessed for activity against Newcastle disease virus (NDV), with some compounds providing up to 100% protection in preclinical models. nih.gov The versatility of the pyrazole structure allows for modifications that can lead to potent activity against specific viral targets, such as viral polymerases or proteases. nih.govmdpi.com

Anticancer Activity

The search for novel anticancer agents has led to the extensive investigation of pyrazole derivatives. nih.gov The pyrazole scaffold is present in several clinically approved anticancer drugs. nih.gov Research has shown that derivatives of the thienyl-pyrazole core exhibit significant cytotoxic effects against various cancer cell lines. nih.govtandfonline.com

In one study, a series of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives were synthesized and evaluated for their anticancer activity against A549 (human lung carcinoma) and C6 (rat glioma) cancer cell lines. tandfonline.com These compounds, which are structurally related to 4-bromo-5-(2-thienyl)-1H-pyrazole, demonstrated dose-dependent anticancer effects. tandfonline.com The study highlighted that the cytotoxic mechanism might differ between cell lines, with some compounds inducing apoptosis through caspase-3 activation in C6 cells. tandfonline.com

Another line of research focused on pyrazolyl-chalcone derivatives prepared from a 1-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-one precursor. nih.gov These compounds were tested against human breast adenocarcinoma (MCF-7), prostate cancer (PC3), and pancreatic carcinoma (PACA2) cell lines. nih.govresearchgate.net Certain derivatives displayed potent and specific cytotoxic effects, with some showing higher activity against the MCF-7 and PACA2 cell lines compared to the standard drug doxorubicin. nih.gov The presence of electron-withdrawing groups, such as halogens like bromine, on the pyrazole ring has been noted in other studies to contribute to potent antitumor activity. irjmets.com

The anticancer potential of pyrazole derivatives is often linked to their ability to inhibit various enzymes crucial for cancer cell proliferation and survival, such as kinases. tandfonline.com

Table 1: Anticancer Activity of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline Derivatives This interactive table summarizes the cytotoxic activity (IC₅₀ values in µM) of selected derivatives against A549 and C6 cancer cell lines.

| Compound | Aryl Substituent | IC₅₀ (µM) - A549 | IC₅₀ (µM) - C6 |

|---|---|---|---|

| 1 | Phenyl | 55.3 | 45.2 |

| 2 | 4-Chlorophenyl | 48.7 | 39.8 |

| 4 | 4-Methoxyphenyl | 51.2 | 42.1 |

Data sourced from a study on the synthesis and anticancer evaluation of 1-acetyl-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives. tandfonline.com

Enzyme Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression. researchgate.netnih.gov Pyrazoline derivatives have been extensively studied as MAO inhibitors. nih.govnih.gov

A study on 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives, which are close structural analogs of this compound, revealed significant MAO inhibitory activity. researchgate.net The research demonstrated that these compounds inhibited total MAO activity in a time-dependent manner. researchgate.net Notably, some derivatives with a p-methoxy group on the phenyl ring showed selective and irreversible inhibition of MAO-B, suggesting their potential in the treatment of Parkinson's disease. researchgate.net The study also found that other derivatives in the series were non-selective, reversible inhibitors. researchgate.net

Table 2: MAO-B Inhibition by 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline Derivatives This interactive table presents the IC₅₀ values for MAO-B inhibition by selected derivatives.

| Compound | Phenyl Ring Substituent | MAO-B IC₅₀ (µM) |

|---|---|---|

| 3i | p-OCH₃ | 22.00 |

| 3j | p-OCH₃ | 35.50 |

| 3k | p-OCH₃ | 48.75 |

| 3l | p-OCH₃ | 91.50 |

Data sourced from a study on 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines as MAO inhibitors. researchgate.net

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.govrsc.org The pyrazole scaffold is a key feature in many kinase inhibitors. nih.govnih.gov While specific studies on the kinase inhibitory activity of this compound are not extensively documented, the broader class of pyrazole derivatives has shown significant potential in modulating kinase activity. nih.gov

For instance, various pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which are crucial for mitosis and are often overexpressed in tumors. nih.govnih.gov One study detailed the design and synthesis of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as inhibitors of Aurora-A kinase, demonstrating the potential of the pyrazole core in targeting this enzyme family. nih.gov Other research has highlighted pyrazole-based compounds as inhibitors of Janus kinases (JAKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are involved in inflammatory and neurodegenerative diseases, respectively. nih.govmdpi.com The ability of the pyrazole ring to form key interactions within the ATP-binding site of kinases underpins its utility as a scaffold for kinase inhibitor design. mdpi.com Further investigation is warranted to determine if the this compound scaffold can be similarly exploited for kinase and protease modulation.

Analgesic Properties and Mechanisms

The pyrazole nucleus is a well-established pharmacophore for analgesic and anti-inflammatory agents, with celecoxib (B62257) being a prominent example. researchgate.net The combination of a pyrazole and a thiophene (B33073) ring is a strategy aimed at discovering new and effective analgesic compounds. nih.gov

Research into pyrazole derivatives synthesized from 2-acetyl thiophene has identified compounds with significant analgesic properties. In vivo studies using standard models of pain demonstrated that certain thiophene-containing pyrazole derivatives exhibit potent analgesic effects. The mechanism of action for the analgesic and anti-inflammatory effects of many pyrazole derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

A study on thiophene-pyrazole candidates identified derivatives that act as inhibitors of COX, 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α), all of which are key mediators of pain and inflammation. nih.gov Specifically, a derivative with a bromo substituent on the thiophene ring was noted for its potent activity, highlighting the potential role of halogenation in enhancing the analgesic properties of this class of compounds. nih.gov The analgesic activity of pyrazoline derivatives containing a thiophene moiety has also been confirmed in other studies, with some compounds showing efficacy comparable to standard analgesic drugs. nih.gov

Table 3: Analgesic Activity of Thiophene-Containing Pyrazole Derivatives This interactive table shows the percentage of pain inhibition in an in vivo model for selected derivatives.

| Compound | Substituents | % Pain Inhibition |

|---|---|---|

| 5e | 4-Nitrophenyl, Phenyl | 65.4 |

| 5f | 2,4-Dichlorophenyl, Phenyl | 68.2 |

| 6d | 4-Chlorophenyl, 2,4-Dinitrophenyl | 70.1 |

Data sourced from a study on pyrazoles as anti-inflammatory and analgesic agents.

Applications in Materials Science and Agrochemical Research for Pyrazole Derivatives with Bromo and Thienyl Moieties

Optoelectronic Applications

The conjugated π-systems inherent in pyrazole (B372694) and thiophene (B33073) rings make their derivatives promising candidates for optoelectronic applications. The introduction of a bromine atom can further modulate the electronic properties, influencing factors like energy levels and charge transport characteristics. Pyrazole derivatives have garnered attention for their potential in various semiconducting devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs)

While direct studies on "4-Bromo-5-(2-thienyl)-1H-pyrazole" for OLEDs are not prominently reported, the broader class of pyrazole and thiophene-containing molecules shows significant promise. Pyrazole derivatives are recognized for their potential in semiconducting devices like OLEDs. researchgate.net For instance, carbazole (B46965) derivatives incorporating thienopyrroledione (TPD) have been synthesized and used as emitters in OLEDs, achieving notable luminance and efficiency. nih.gov One such device based on a TPD derivative, MOC-16, exhibited a luminance of up to 1729 cd/m². nih.gov Another example involves a donor-π-acceptor type compound, DMB-TT-TPA, which contains a thieno[3,2-b]thiophene (B52689) (TT) linker and has been used as an emitter in a solution-processed OLED, demonstrating a maximum external quantum efficiency of 4.61%. beilstein-journals.org These examples highlight the potential of thiophene-based heterocyclic systems in the design of emissive materials for OLEDs. The pyrazole core, known for its electron-transporting properties, combined with the emissive characteristics of a thiophene moiety, suggests that a molecule like this compound could be a candidate for host or emissive layer materials in OLED devices.

Organic Field-Effect Transistors (OFETs)

The performance of organic field-effect transistors (OFETs) is heavily dependent on the charge transport properties of the organic semiconductor used. The molecular structure and packing in the solid state are crucial for efficient charge mobility. Thienyl groups are common components in organic semiconductors due to their ability to promote π-π stacking and facilitate charge transport. nih.gov Research on diketopyrrolopyrrole (DPP) derivatives functionalized with bi-thienyl moieties has shown promising results for OFET applications. researchgate.net The charge transport properties of such molecules can be tuned by modifying terminal acceptor groups. researchgate.net

The impact of phenyl and thienyl substituents on the charge transport properties of conjugated semiconducting molecules has been a subject of theoretical and experimental studies. nih.gov Understanding the structure-property relationships is key to designing high-performance OFET materials. nih.gov Pyrazole derivatives themselves are noted for their potential in OFETs. researchgate.net While specific data on "this compound" in OFETs is not available, the presence of both the pyrazole and thienyl rings suggests that it could exhibit interesting semiconducting properties. The bromine atom could further influence the molecular packing and electronic properties, making it a target for future investigation in this field.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and data storage. Organic molecules with conjugated systems and electron-donating/accepting groups often exhibit significant NLO responses. mdpi.com Pyrazole derivatives are among the organic compounds that have been investigated for their NLO properties. researchgate.net

A study on pyrazole-thiophene-based amide derivatives, synthesized from 5-bromothiophene carboxylic acid, explored their NLO properties through computational methods. mdpi.com The research calculated the first hyperpolarizability (β), a measure of the NLO response, for a series of these compounds. mdpi.com For example, compound 9f in the study was identified as having a better NLO response compared to other derivatives in the series. mdpi.com This indicates that the combination of pyrazole and thiophene moieties, particularly when starting from a brominated thiophene precursor, can lead to materials with promising NLO characteristics. The specific arrangement of the bromo, thienyl, and pyrazole groups in "this compound" could lead to a significant NLO response, making it a worthy candidate for further experimental and theoretical investigation in this area.

Luminescent and Fluorescent Agents

The inherent aromaticity and conjugation in pyrazole and thiophene rings often lead to fluorescent properties in their derivatives. These molecules can absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that is exploited in various applications, including fluorescent probes and labels. Pyrazole derivatives are known to be used as fluorescent substances. nih.gov

Studies on pyrazoline derivatives, which are structurally related to pyrazoles, have demonstrated their potential as fluorescent materials. A series of 2-pyrazoline (B94618) derivatives were synthesized and their fluorescence spectra were recorded, showing emission in the near-ultraviolet region. nih.gov Another study focused on novel fluorescent compounds containing a bis-pyrazole ring, which exhibited maximum emission peaks between 445-467 nm. nih.gov Furthermore, pyrazole oxadiazole derivatives have been synthesized and shown to possess good fluorescence, with emission wavelengths ranging from 410 nm to 450 nm and high fluorescence quantum yields. researchgate.net

Agrochemical Applications (e.g., Insecticides, Fungicides)

Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with many commercial products used as insecticides and fungicides. nih.gov The pyrazole ring is a key structural component in numerous pesticides. nih.gov

In the realm of fungicides, novel pyrazole-furan/thiophene carboxamide hybrids have been designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. acs.orgnih.gov Several of these compounds exhibited significant inhibitory activity against various fungal pathogens. acs.orgnih.gov For instance, compounds 5j , 5k , and 5l from the study showed outstanding activity against Botrytis cinerea, with EC₅₀ values of 0.540, 0.676, and 0.392 μg/mL, respectively, which were better than the commercial fungicide fluxapyroxad. acs.org This demonstrates the potential of combining a pyrazole core with a thiophene moiety to create potent fungicides. Another study reported the antifungal activity of novel thiophene analogues containing a pyrazole ring, with compound 6c showing significant activity against Candida albicans and Aspergillus niger. benthamdirect.com

For insecticidal applications, a series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold were synthesized and showed favorable insecticidal activities against Helicoverpa armigera and Plutella xylostella. researchgate.netdoaj.org Specifically, compounds 10g , 10h , and 10w displayed significant activity against H. armigera. researchgate.net This highlights the importance of the bromo-pyrazole scaffold in designing new insecticides. Furthermore, thioether-bridged N-phenylpyrazole derivatives with sulfur-containing heterocycle substituents have shown potent insecticidal activity against Musca domestica L. nih.gov These findings strongly suggest that a compound like "this compound" possesses a structural motif with high potential for development into a novel agrochemical with either fungicidal or insecticidal properties.

| Compound Class/Name | Application | Target Organism/Enzyme | Notable Activity |

| Pyrazole-thiophene carboxamide hybrids (5j , 5k , 5l ) | Fungicide | Botrytis cinerea (SDH inhibitor) | EC₅₀ values of 0.540, 0.676, and 0.392 μg/mL, respectively. acs.org |

| Diacylhydrazine derivatives with a bromo-pyrazole scaffold (10g , 10h , 10w ) | Insecticide | Helicoverpa armigera | 70.8%, 87.5%, and 79.2% activity, respectively. researchgate.net |

| Thiophene analogue with a pyrazole ring (6c ) | Antifungal | Candida albicans, Aspergillus niger | Significant activity against both strains. benthamdirect.com |

Role as Catalysts and Reagents

The application of pyrazole derivatives extends to the field of catalysis, where they can act as ligands for metal complexes or as organocatalysts. The nitrogen atoms in the pyrazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

A study on the synthesis of pyrazole-thiophene-based amide derivatives demonstrated their use in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com In this work, an unsubstituted amide, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide , was successfully arylated using a Pd(0) catalyst. mdpi.com This showcases the utility of bromo-thienyl-pyrazole derivatives as reagents in cross-coupling reactions, which are fundamental transformations in organic synthesis for creating complex molecules. The presence of the bromine atom on the pyrazole or thiophene ring provides a handle for such catalytic transformations, allowing for the further functionalization and elaboration of the molecular structure. Therefore, "this compound" can be considered a valuable synthetic intermediate for the preparation of more complex, functional materials and bioactive molecules.

Future Research Directions and Unexplored Potential of 4 Bromo 5 2 Thienyl 1h Pyrazole

Development of Novel Derivatization Strategies and Combinatorial Libraries

Future work could focus on developing new synthetic methods to create a diverse library of derivatives. researchgate.net This could involve exploring different substituents on both the pyrazole (B372694) and thiophene (B33073) rings to systematically investigate structure-activity relationships.

Advanced Spectroscopic and Structural Characterization Studies for Enhanced Understanding

More detailed spectroscopic and crystallographic studies are needed to fully elucidate the structural and electronic properties of 4-Bromo-5-(2-thienyl)-1H-pyrazole and its derivatives. uni.lu This would provide a deeper understanding of its reactivity and interactions with biological targets.

Deeper Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches

Computational methods, including QSAR studies, can be employed to predict the biological activities of new derivatives and to understand the key structural features responsible for their effects. nih.govnih.gov This can help in the rational design of more potent and selective compounds.

Exploration of Additional Non-Clinical Biological Targets and Modulation Pathways

Further research should explore a wider range of biological targets for this class of compounds. nih.gov Investigating their effects on different enzymes, receptors, and signaling pathways could uncover new therapeutic applications.

Integration into Emerging Material Science Technologies and Functional Materials Design

The potential of this compound and its derivatives in material science remains largely untapped. Future research could explore their use in the development of novel functional materials, such as organic light-emitting diodes (OLEDs), sensors, or catalysts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-5-(2-thienyl)-1H-pyrazole and its derivatives?

- Methodology : Synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with thiophene derivatives, followed by bromination. For example, cyclization using phosphorus oxychloride (POCl₃) at 120°C for 4 hours yields pyrazole cores. Intermediate purification via column chromatography or recrystallization ensures product integrity . Derivatives are synthesized by reacting brominated pyrazoles with nucleophiles (e.g., amines, thiols) under reflux conditions in aprotic solvents like THF or DMF .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : IR identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹). ¹H/¹³C NMR resolves proton environments (e.g., thienyl protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) .

- X-ray crystallography : Single-crystal XRD determines bond lengths, angles, and intermolecular interactions (e.g., C-Br distance ~1.89 Å, dihedral angles between pyrazole and thienyl rings ~15–25°) .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound during synthesis?

- Methodology :

- Reaction optimization : Adjusting stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and using catalysts like Cu(I) salts improves bromination efficiency.

- Purification : Gradient elution in column chromatography (hexane/EtOAc, 8:2 to 6:4) separates regioisomers. Recrystallization from ethanol at –20°C enhances purity (>95%) .

Q. How do crystallographic studies elucidate the molecular conformation and supramolecular interactions of this compound derivatives?

- Methodology : Single-crystal XRD reveals:

- Conformational flexibility : Thienyl substituents adopt non-planar orientations relative to the pyrazole ring, influencing π-π stacking (interplanar distances ~3.5–4.0 Å) .

- Intermolecular interactions : C–H···N hydrogen bonds (2.8–3.2 Å) and halogen bonding (Br···π contacts ~3.4 Å) stabilize crystal lattices, critical for understanding solid-state reactivity .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) analyze:

- Electron distribution : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer potential.

- Reactive sites : Mulliken charges identify Br (δ+ ~0.35) and pyrazole N (δ− ~−0.28) as electrophilic/nucleophilic centers, guiding functionalization strategies .

Data Contradiction Analysis

- Discrepancies in biological activity : Variations in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from differences in bacterial strains or assay protocols. Researchers should standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

- Crystallographic refinements : Conflicting reports on bond angles (e.g., C–Br–C ~112° vs. 115°) may stem from temperature-dependent lattice distortions. Low-temperature XRD (100 K) reduces thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.